molecular formula C10H8ClFO3 B1302648 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid CAS No. 845790-47-8

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Cat. No. B1302648
CAS RN: 845790-47-8
M. Wt: 230.62 g/mol
InChI Key: TYZQVKLGTNMCBN-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, also known as CF3, is a chemical compound that has been widely used in scientific research. It belongs to the class of α-keto acids and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid: is a compound that can be used as a building block in the synthesis of various drugs. Its structure allows for the introduction of fluorine atoms into pharmaceuticals, which can significantly alter the biological activity of a compound. Fluorine atoms can increase the metabolic stability, alter the distribution within the body, and modify the binding affinity of drugs .

Agricultural Chemical Development

This chemical serves as an intermediate in the development of agricultural chemicals. The presence of both chloro and fluoro groups can be exploited to create herbicides and pesticides with specific properties, such as increased potency or selectivity towards certain pests or weeds .

Material Science

In material science, This compound can be utilized in the creation of novel polymers. The introduction of this compound into a polymer chain can result in materials with unique properties like enhanced thermal stability or improved resistance to degradation .

Catalyst Design

The compound can act as a ligand for catalysts used in organic synthesis. By binding to metals, it can influence the reactivity and selectivity of metal-catalyzed reactions, which is crucial for developing more efficient and sustainable chemical processes .

Biochemical Research

Researchers can use This compound in biochemical studies to investigate enzyme-substrate interactions. The compound’s unique structure can help in understanding how enzymes recognize and process substrates, leading to insights into enzyme function and mechanism .

Analytical Chemistry

In analytical chemistry, this compound can be a standard or reagent in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical signature allows for precise measurements in various analytical techniques .

Environmental Science

The environmental fate of This compound can be studied to understand its persistence and breakdown in ecosystems. This is important for assessing the environmental impact of new chemicals before they are widely used .

Nanotechnology

Lastly, in nanotechnology, the compound can be used to modify the surface properties of nanoparticles. This modification can tailor nanoparticles for specific applications, such as targeted drug delivery systems or diagnostic tools .

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQVKLGTNMCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373958
Record name 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845790-47-8
Record name 3-Chloro-5-fluoro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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